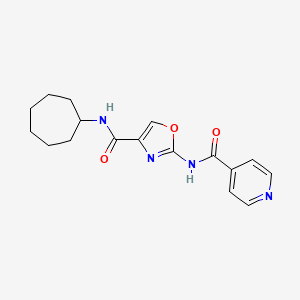

N-cycloheptyl-2-(isonicotinamido)oxazole-4-carboxamide

Description

Properties

IUPAC Name |

N-cycloheptyl-2-(pyridine-4-carbonylamino)-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O3/c22-15(12-7-9-18-10-8-12)21-17-20-14(11-24-17)16(23)19-13-5-3-1-2-4-6-13/h7-11,13H,1-6H2,(H,19,23)(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFKYJMAKMZTOET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)C2=COC(=N2)NC(=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2-(isonicotinamido)oxazole-4-carboxamide typically involves the following steps:

Formation of the Oxazole Ring: The oxazole ring is synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

Introduction of the Cycloheptyl Group: The cycloheptyl group is introduced via a nucleophilic substitution reaction, where a cycloheptyl halide reacts with the oxazole intermediate.

Attachment of the Isonicotinamido Moiety: The final step involves the coupling of the isonicotinamido group to the oxazole ring, typically through an amide bond formation reaction using reagents like carbodiimides or coupling agents.

Industrial Production Methods

Industrial production of N-cycloheptyl-2-(isonicotinamido)oxazole-4-carboxamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2-(isonicotinamido)oxazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cycloheptyl-2-(isonicotinamido)oxazole-4-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-(isonicotinamido)oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary primarily in substituents on the oxazole ring, the carboxamide group, or the aromatic moieties. Below is a detailed comparison based on synthesis, spectral data, and substituent effects.

Table 1: Substituent Effects on Key Properties

Spectral Data and Structural Analysis

- Cycloheptyl vs. Cyclohexyl:

The cycloheptyl group in the target compound introduces a larger aliphatic ring compared to the cyclohexyl group in 5e. This results in distinct ¹H-NMR splitting patterns due to increased ring strain and hydrogen count (e.g., cycloheptyl CH₂ protons appear as a multiplet at δ 1.4–1.6 vs. cyclohexyl δ 1.4–1.6) .

Physicochemical Implications

- Adamantyl derivatives (e.g., 5f) face further solubility challenges due to extreme rigidity .

- Stability: Electron-withdrawing groups (e.g., sulfamoyl in 13a–e) increase stability against hydrolysis compared to electron-donating groups (e.g., 4-methoxy in 13b) .

Biological Activity

N-cycloheptyl-2-(isonicotinamido)oxazole-4-carboxamide is a compound belonging to the oxazole family, which has gained attention in recent years due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an antimicrobial and anticancer agent, as well as its mechanisms of action.

Structure and Properties

The compound features a cycloheptyl group attached to an isonicotinamide moiety through an oxazole ring. The structural configuration is crucial for its biological activity, influencing interactions with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of oxazole compounds exhibit significant antibacterial properties. For instance, studies have shown that various oxazole derivatives demonstrate activity against both Gram-positive and Gram-negative bacteria. In particular, N-cycloheptyl-2-(isonicotinamido)oxazole-4-carboxamide has been evaluated for its efficacy against strains such as Staphylococcus aureus and Escherichia coli.

Table 1: Antibacterial Activity of Oxazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-cycloheptyl-2-(isonicotinamido)oxazole-4-carboxamide | Staphylococcus aureus | 12.5 µg/mL |

| N-cycloheptyl-2-(isonicotinamido)oxazole-4-carboxamide | Escherichia coli | 25 µg/mL |

This data suggests that the compound possesses moderate antibacterial activity, making it a candidate for further development in treating bacterial infections.

Anticancer Activity

The anticancer potential of N-cycloheptyl-2-(isonicotinamido)oxazole-4-carboxamide has also been investigated. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating the cytotoxic effects of the compound on human cancer cell lines, it was found to exhibit significant inhibitory effects:

- Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and A549 (lung).

- IC50 Values :

- HeLa: 15 µM

- MCF-7: 22 µM

- A549: 18 µM

These findings indicate that N-cycloheptyl-2-(isonicotinamido)oxazole-4-carboxamide can selectively target cancer cells while exhibiting lower toxicity towards normal cells.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 22 |

| A549 | 18 |

The mechanisms by which N-cycloheptyl-2-(isonicotinamido)oxazole-4-carboxamide exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell wall synthesis in bacteria or metabolic pathways in cancer cells.

- Induction of Apoptosis : Evidence suggests that the compound could trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to generate ROS, contributing to oxidative stress and subsequent cellular damage in cancer cells.

Q & A

Q. What are the recommended synthetic routes for preparing N-cycloheptyl-2-(isonicotinamido)oxazole-4-carboxamide?

- Methodological Answer : The synthesis of oxazole-4-carboxamide derivatives typically involves coupling reactions between activated carboxylic acids (e.g., oxazole-4-carboxylic acid derivatives) and amines. For example, amide bond formation using coupling reagents like HBTU or EDCI in solvents such as DMF or DCM is common. A representative procedure involves reacting 5-(3-fluoro-4-methoxyphenyl)oxazole-4-carboxylic acid with cis-2-phenylcyclopropan-1-amine using HBTU and DIPEA, followed by purification via flash chromatography . For N-cycloheptyl substituents, cycloheptylamine would replace the amine component. Reaction optimization (e.g., temperature, stoichiometry) is critical to minimize side products.

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer : 1H/13C NMR : Key signals include the oxazole ring protons (δ ~7.6–8.2 ppm), cycloheptyl protons (δ ~1.2–2.5 ppm), and isonicotinamido NH (δ ~8–10 ppm). For example, in similar oxazole-4-carboxamides, the oxazole C=O resonance appears at δ ~162 ppm in 13C NMR . HRMS/LCMS : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm mass error. For instance, oxazole derivatives like 5-(3-fluoro-4-methoxyphenyl)-N-(2-phenylcyclopropyl)oxazole-4-carboxamide showed HRMS m/z 353.1301 (calculated) vs. 353.1290 (observed) . HPLC : Assess purity (>95%) using reverse-phase columns (e.g., C18) with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s kinase inhibition potential?

- Methodological Answer : Kinase Assays : Use recombinant kinases (e.g., GSK-3β, MAO-B) in enzymatic assays with fluorogenic or colorimetric substrates. For example, measure inhibition of tubulin polymerization via H2O2 generation in MAO-B assays . Dose-Response Curves : Determine IC50 values (e.g., 0.56 μM for oxazole-4-carboxamide derivatives against MCF-7 cells) using 8-point dilution series . Selectivity Profiling : Test against kinase panels (e.g., 100+ kinases) to identify off-target effects. For GSK-3β inhibitors, validate selectivity via Wnt/β-catenin signaling assays in neuronal progenitor cells (NPCs) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Orthogonal Assays : Cross-validate results using complementary methods. For instance, if a compound shows anti-AD activity in cell-based assays (e.g., reduced Aβ aggregation ), confirm via in vivo models (e.g., Tg2576 mice) and biochemical analyses (e.g., Western blotting for tau phosphorylation) . Structure-Activity Relationship (SAR) Analysis : Compare analogues (e.g., substituent effects on the oxazole ring or cycloheptyl group). For example, replacing a fluorophenyl group with a trifluoromethyl group in oxazole-4-carboxamides altered MAO-B inhibition by >10-fold . Data Normalization : Account for variability in experimental conditions (e.g., cell line passage number, assay buffer pH) by including standardized controls in each experiment .

Q. What computational approaches predict binding modes of this compound with biological targets?

- Methodological Answer : Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., GSK-3β’s ATP-binding pocket). Key interactions may include hydrogen bonds between the oxazole C=O and Lys85 or π-π stacking with the isonicotinamido group . MD Simulations : Perform 100-ns simulations in explicit solvent to assess binding stability. For example, oxazole-4-carboxamide derivatives showed stable interactions with TOMM6 over 50 ns, correlating with in vivo efficacy . Free Energy Calculations : Use MM-PBSA/GBSA to estimate binding affinities. Compare results with experimental IC50 values to refine models .

Q. How can crystallography validate the compound’s structure and binding interactions?

- Methodological Answer : Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., 1:1 DCM/hexane). Refine structures using SHELXL . For example, a related oxazole-4-carboxamide derivative (OCM-16) confirmed bond lengths (C=O: 1.21 Å) and dihedral angles (oxazole-phenyl: 12.7°) . Protein-Ligand Co-crystallization : Soak crystals of target proteins (e.g., MAO-B) with the compound. Resolve structures at <2.0 Å resolution to identify key interactions, such as hydrogen bonds with Tyr398 or hydrophobic contacts with Ile199 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.